molecular formula C12H21BO2S B13681991 3-(Allylthio)prop-1-ene-2-boronic Acid Pinacol Ester

3-(Allylthio)prop-1-ene-2-boronic Acid Pinacol Ester

Katalognummer: B13681991
Molekulargewicht: 240.17 g/mol
InChI-Schlüssel: NLBHGSJZHQECCN-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-(Allylthio)prop-1-ene-2-boronic Acid Pinacol Ester is a boronic ester derivative that has garnered significant interest in organic synthesis and medicinal chemistry. This compound is known for its versatility in various chemical reactions, making it a valuable building block for the synthesis of complex molecules.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 3-(Allylthio)prop-1-ene-2-boronic Acid Pinacol Ester typically involves the reaction of allylboronic acid pinacol ester with thiol compounds under specific conditions. The reaction is often catalyzed by palladium or other transition metals to facilitate the formation of the desired product .

Industrial Production Methods: Industrial production of this compound may involve large-scale reactions using optimized conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process .

Analyse Chemischer Reaktionen

Types of Reactions: 3-(Allylthio)prop-1-ene-2-boronic Acid Pinacol Ester undergoes various types of reactions, including:

Common Reagents and Conditions:

Major Products:

Wissenschaftliche Forschungsanwendungen

3-(Allylthio)prop-1-ene-2-boronic Acid Pinacol Ester has a wide range of applications in scientific research:

Wirkmechanismus

The mechanism of action of 3-(Allylthio)prop-1-ene-2-boronic Acid Pinacol Ester involves its ability to participate in various chemical reactions due to the presence of the boronic ester group. This group can undergo transmetalation with palladium catalysts, facilitating the formation of new carbon-carbon bonds. The allylthio group can also participate in nucleophilic substitution reactions, adding to the compound’s versatility .

Vergleich Mit ähnlichen Verbindungen

Uniqueness: 3-(Allylthio)prop-1-ene-2-boronic Acid Pinacol Ester is unique due to the presence of both the allylthio and boronic ester groups, which provide a combination of reactivity and versatility not found in other similar compounds. This makes it particularly valuable in complex organic synthesis and medicinal chemistry .

Eigenschaften

Molekularformel

C12H21BO2S

Molekulargewicht

240.17 g/mol

IUPAC-Name

4,4,5,5-tetramethyl-2-(3-prop-2-enylsulfanylprop-1-en-2-yl)-1,3,2-dioxaborolane

InChI

InChI=1S/C12H21BO2S/c1-7-8-16-9-10(2)13-14-11(3,4)12(5,6)15-13/h7H,1-2,8-9H2,3-6H3

InChI-Schlüssel

NLBHGSJZHQECCN-UHFFFAOYSA-N

Kanonische SMILES

B1(OC(C(O1)(C)C)(C)C)C(=C)CSCC=C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.